1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone
Description
The compound “2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE” is a complex organic molecule that features multiple functional groups, including a benzenesulfonyl group, a phenyl group, an imidazole ring, and a benzoxazine ring
Properties
Molecular Formula |
C26H23N3O4S2 |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
InChI |
InChI=1S/C26H23N3O4S2/c1-18-12-13-22-21(16-18)29(14-15-33-22)23(30)17-34-25-26(35(31,32)20-10-6-3-7-11-20)28-24(27-25)19-8-4-2-5-9-19/h2-13,16H,14-15,17H2,1H3,(H,27,28) |
InChI Key |
SVFZCFXXFRYEOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCCN2C(=O)CSC3=C(NC(=N3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
- Formation of the imidazole ring through a condensation reaction.
- Introduction of the benzenesulfonyl group via sulfonation.
- Attachment of the phenyl group through a Friedel-Crafts alkylation.
- Synthesis of the benzoxazine ring through a cyclization reaction.
- Final coupling of the benzoxazine and imidazole derivatives under specific conditions such as the use of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the benzenesulfonyl and thioether groups can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(BENZENESULFONYL)-2-PHENYL-1H-IMIDAZOL-5-YL]SULFANYL}-1-(6-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHAN-1-ONE can be compared with other sulfonyl-imidazole derivatives and benzoxazine compounds.
Unique Features: The combination of the benzenesulfonyl, phenyl, imidazole, and benzoxazine groups in a single molecule is unique and may confer specific properties not found in other compounds.
This framework should help you in writing a detailed article about the compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
